molecular formula C24H17F3N4O4S B2536923 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1226454-34-7

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2536923
CAS RN: 1226454-34-7
M. Wt: 514.48
InChI Key: FJHBUJJDLZWLEY-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H17F3N4O4S and its molecular weight is 514.48. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H3-Receptor Histamine Antagonism

One application in scientific research is the exploration of H3-receptor histamine antagonism. A study by Ganellin et al. (1996) investigated a series of (phenoxyalkyl)imidazoles, including compounds structurally related to the chemical , for their potential as H3-receptor histamine antagonists. They found that these compounds, such as 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole and 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole, demonstrated significant potency as histamine antagonists both in vitro and in vivo (Ganellin et al., 1996).

Anticonvulsant Activity

Aktürk et al. (2002) conducted research on a series of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, similar in structure to the chemical in focus. They evaluated these compounds for their anticonvulsant activity and identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound in the series against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Synthesis and Pharmacological Evaluation of Analogues

Research into the synthesis and evaluation of various analogues of related compounds has been conducted. For instance, Shukla et al. (2012) explored the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of glutaminase, highlighting the potential therapeutic applications of these compounds (Shukla et al., 2012).

Antimicrobial and Antifungal Activities

Another area of application is in antimicrobial and antifungal activities. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activity. They found that most compounds were active against selected microbial species (Gul et al., 2017).

properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O4S/c25-24(26,27)35-20-11-9-18(10-12-20)30-21(16-5-4-8-19(13-16)31(33)34)14-28-23(30)36-15-22(32)29-17-6-2-1-3-7-17/h1-14H,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBUJJDLZWLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

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